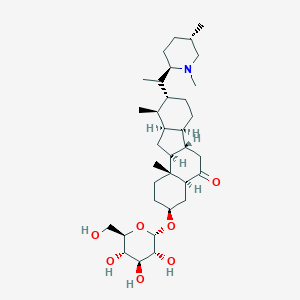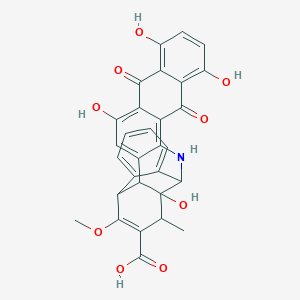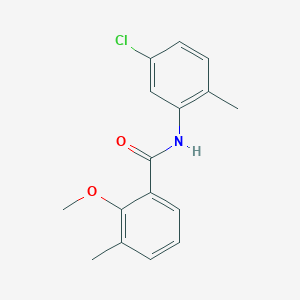![molecular formula C19H29N3O2 B236559 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP and is synthesized through a complex chemical process. In
Mechanism of Action
The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMPP has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. DMPP also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DMPP has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. DMPP is also relatively stable and can be stored for long periods without degradation. However, DMPP has some limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, DMPP can be toxic at high concentrations, making it important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on DMPP. One area of interest is the development of novel DMPP derivatives with improved pharmacological properties. Another area of interest is the investigation of DMPP's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential use in cancer therapy.
Conclusion:
In conclusion, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a complex compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been shown to have anti-inflammatory, analgesic, and neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been studied for its role in cancer therapy. While DMPP has several advantages for use in lab experiments, it also has some limitations that must be considered. Further research is needed to fully understand the potential of DMPP for therapeutic applications.
Synthesis Methods
The synthesis of DMPP involves a multi-step process that includes the reaction of piperazine with 4-chloro-2,2-dimethylbutanoic acid to form the intermediate product, 4-(2,2-dimethylpropanoyl)piperazine. This intermediate product is then reacted with 4-aminophenyl-2-methylpropanoic acid to form the final product, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide. The synthesis of DMPP requires specialized equipment and expertise, making it a challenging process.
Scientific Research Applications
DMPP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. DMPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been investigated for its role in cancer therapy due to its ability to induce cell death in cancer cells.
properties
Product Name |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,23) |
InChI Key |
AOJFVYQUXBJPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)